molecular formula C10H13ClO B6170430 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one, Mixture of diastereomers CAS No. 2649030-71-5

2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one, Mixture of diastereomers

Cat. No.: B6170430
CAS No.: 2649030-71-5
M. Wt: 184.7
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Description

2-Chloro-1-{tricyclo[3210,2,4]octan-6-yl}ethan-1-one, a mixture of diastereomers, is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one typically involves multiple steps, starting with the formation of the tricyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure. Subsequent chlorination and functionalization steps are then employed to introduce the chloro and ketone groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Chlorination reactions can be performed using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or alkanes.

  • Substitution: Formation of other chlorinated derivatives or functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's reactivity and structural features may be exploited to create drugs with specific biological activities.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tricyclo[3.2.1.0,2,4]octan-8-one

  • 2-chloro-1-(tricyclo[3.2.1.0,2,4]octan-6-yl)ethanol

Uniqueness: 2-Chloro-1-{tricyclo[3210,2,4]octan-6-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of the chloro and ketone functional groups

Properties

CAS No.

2649030-71-5

Molecular Formula

C10H13ClO

Molecular Weight

184.7

Purity

95

Origin of Product

United States

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